![molecular formula C9H8N2 B14590301 9-Diazobicyclo[4.2.1]nona-2,4,7-triene CAS No. 61096-26-2](/img/structure/B14590301.png)
9-Diazobicyclo[4.2.1]nona-2,4,7-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Diazobicyclo[421]nona-2,4,7-triene is a unique bicyclic compound characterized by its distinctive structure, which includes a diazo group attached to a bicyclo[421]nona-2,4,7-triene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Diazobicyclo[4.2.1]nona-2,4,7-triene typically involves the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with alkynes. This reaction is often catalyzed by transition metal complexes such as cobalt (I) acetylacetonate in the presence of a three-component catalytic system comprising Co(acac)2, dppe, Zn, and ZnI2 . The reaction conditions usually involve moderate temperatures and inert atmospheres to ensure high yields and purity of the product.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for large-scale production. The use of efficient catalytic systems and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Diazobicyclo[4.2.1]nona-2,4,7-triene undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [6π + 2π]-cycloaddition reactions with alkynes and dienes.
Substitution Reactions: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reagents: Terminal alkynes, 1,3-diynes, and 1,2-dienes are commonly used in cycloaddition reactions.
Substitution Reagents: Various nucleophiles can be employed for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which exhibit significant biological activity and pharmacological potential .
Applications De Recherche Scientifique
9-Diazobicyclo[4.2.1]nona-2,4,7-triene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Diazobicyclo[4.2.1]nona-2,4,7-triene involves its ability to undergo cycloaddition and substitution reactions, leading to the formation of biologically active derivatives. These derivatives can interact with molecular targets such as nicotinic acetylcholine receptors in the central and vegetative nervous systems, thereby exerting their pharmacological effects .
Comparaison Avec Des Composés Similaires
9-Azabicyclo[4.2.1]nona-2,4,7-triene: Shares a similar bicyclic structure but lacks the diazo group.
Bicyclo[4.2.1]nona-2,4,7-triene: A simpler analog without the nitrogen atom.
Uniqueness: 9-Diazobicyclo[4.2.1]nona-2,4,7-triene is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for the formation of diverse derivatives with significant biological activity .
Propriétés
Numéro CAS |
61096-26-2 |
|---|---|
Formule moléculaire |
C9H8N2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
9-diazobicyclo[4.2.1]nona-2,4,7-triene |
InChI |
InChI=1S/C9H8N2/c10-11-9-7-3-1-2-4-8(9)6-5-7/h1-8H |
Clé InChI |
HRGBGUJWMGFZNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C=CC(C2=[N+]=[N-])C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
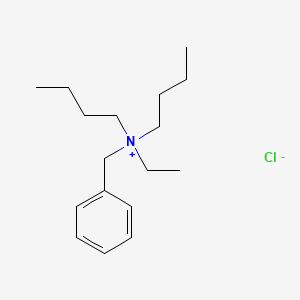
![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
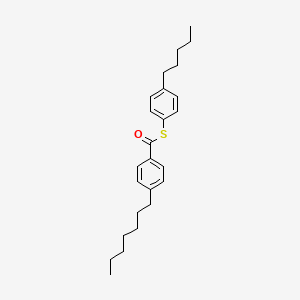

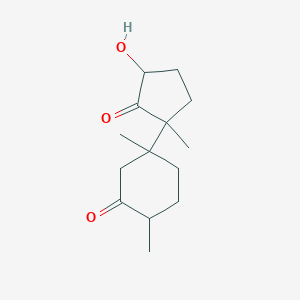
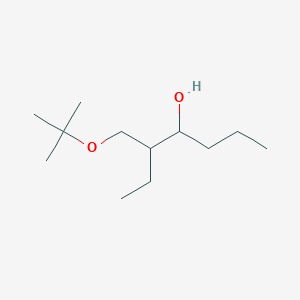
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)
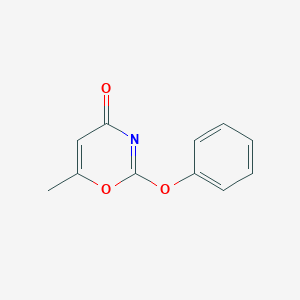
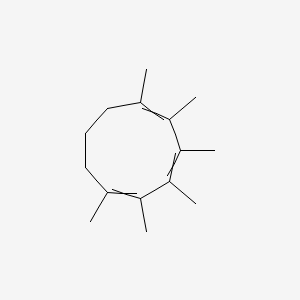
![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
